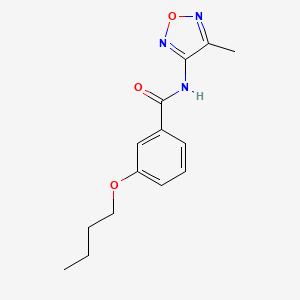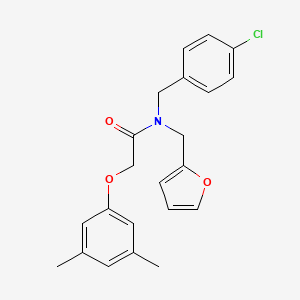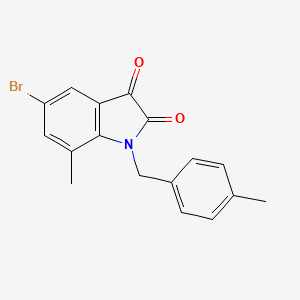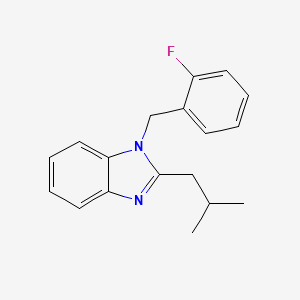
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzofuran Moiety: The synthesis begins with the preparation of the 6-methyl-1-benzofuran-3-yl precursor through cyclization reactions involving suitable starting materials like methylphenols and aldehydes under acidic or basic conditions.
Introduction of the Acetamide Group: The benzofuran derivative is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.
Synthesis of the Tetrahydrothiophene Derivative: The tetrahydrothiophene ring is synthesized separately, often starting from thiophene derivatives and undergoing oxidation to form the 1,1-dioxide.
Coupling Reactions: The final step involves coupling the benzofuran-acetamide intermediate with the tetrahydrothiophene derivative and 4-chlorobenzylamine under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to further sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the acetamide moiety, potentially converting them to amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural complexity. Researchers might explore its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its unique structure might interact with biological targets in ways that could lead to the development of new treatments for diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-N-(tetrahydrothiophen-3-yl)-2-(benzofuran-3-yl)acetamide: Lacks the 1,1-dioxide group, which may affect its reactivity and biological activity.
N-(benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide: Lacks the 4-chloro substituent, potentially altering its chemical properties and interactions.
Uniqueness
The presence of the 4-chlorobenzyl group and the 1,1-dioxide tetrahydrothiophene ring in N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C22H22ClNO4S |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C22H22ClNO4S/c1-15-2-7-20-17(13-28-21(20)10-15)11-22(25)24(19-8-9-29(26,27)14-19)12-16-3-5-18(23)6-4-16/h2-7,10,13,19H,8-9,11-12,14H2,1H3 |
InChI Key |
IEPWWLHUBLPREP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)N(CC3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B11408060.png)

![6-benzyl-2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11408070.png)
![Dimethyl [2-(4-bromophenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11408078.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11408081.png)

![1-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}-4-methylpiperazine](/img/structure/B11408094.png)

![N-(4-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B11408116.png)

![N-[2-[(2,6-Diethylphenyl)amino]-2-phenylethyl]benzenesulfonamide](/img/structure/B11408126.png)
![N,N-diethyl-N'-{4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}propane-1,3-diamine](/img/structure/B11408133.png)
![5-chloro-3,6-dimethyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11408145.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11408151.png)
